8-Fluoroquinoline
Overview
Description
8-Fluoroquinoline is a fluorinated quinoline derivative that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. It is a heterocyclic compound that has drawn significant attention for its ability to form complexes with metal ions, which can be utilized in analytical chemistry, as well as for its broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 8-fluoroquinoline derivatives has been explored in several studies. For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which is based on a directed ortho-lithiation reaction. This intermediate can then be transformed into various other compounds, such as 8-amino-tetrahydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline derivatives, which are potential candidates for central nervous system drugs .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline derivatives has been analyzed in several studies. For example, the molecular structures of certain 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives were determined by single-crystal X-ray diffraction analyses. The steric configuration and the linking group between the 8-hydroxyquinoline and the Bodipy moieties were found to affect the fluorescence properties of these compounds .
Chemical Reactions Analysis
8-Fluoroquinoline and its derivatives participate in various chemical reactions. For instance, the thioamide derivative of 8-hydroxyquinoline-benzothiazole undergoes a transformation in the presence of Hg2+ ions, resulting in a highly fluorescent amide analogue. This reaction is highly selective for Hg2+ and can be used for its detection . Another derivative exhibits selective chromogenic behavior towards Hg2+ ions, changing the color of the solution, which can be detected with the naked eye .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-fluoroquinoline derivatives have been extensively studied. For example, the phototoxicity of fluoroquinolone antibacterial agents can be reduced by introducing a methoxy group at the 8 position of the quinolone nucleus, as demonstrated in a murine model . Additionally, the ultraweak fluorescence of 8-hydroxyquinoline in water has been attributed to photoinduced ultrafast proton transfer, which is a key factor in understanding the fluorescence properties of its metal complexes .
Scientific Research Applications
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Pharmaceuticals
- Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, have been used as a basic structure for the search of synthetic antimalarial drugs . They have also been used in the development of drugs for the treatment of heart diseases .
- Methods of Application : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . The specific methods of application or experimental procedures would depend on the specific drug being developed.
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of drugs with unique properties .
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Agriculture
- Summary of Application : A number of fluorinated quinolines have found application in agriculture .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of agricultural applications with unique properties .
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Materials Science
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Neuroscience
- Summary of Application : 8-Fluoroquinoline derivative 211 is capable of binding with γ-aminobutyric acid receptors, and can be used for treatment of convulsions, mental disturbances, and disorders of memory .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of neurological applications with unique properties .
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Cyanine Dyes
- Summary of Application : Cyanine dyes based on quinolines, including fluorinated quinolines like 8-Fluoroquinoline, make a considerable share in commercial production .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of dyes with unique properties .
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Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : Fluorinated isoquinolines, including 8-Fluoroquinoline, have been used in the development of organic light-emitting diodes .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to provide some unique properties . This has led to the development of OLEDs with unique properties .
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Antibacterial Activity
- Summary of Application : Fluorinated quinolines, including 8-Fluoroquinoline, are known to exhibit a broad spectrum of antibacterial activity .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of antibacterial applications with unique properties .
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Enzyme Inhibitors
- Summary of Application : Many synthetic quinolines, including 8-Fluoroquinoline, have been found to exhibit inhibitory effects on various enzymes .
- Results or Outcomes : The introduction of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . This has led to the development of enzyme inhibitors with unique properties .
Safety And Hazards
Future Directions
Fluoroquinolones, including 8-Fluoroquinoline, are considered promising synthetic antimicrobial agents with broad-spectrum activity . They have been intensively studied for their improved pharmacokinetic properties and broad spectrum of activity . Future research may focus on further understanding their structure-activity relationship and exploring their potential applications in various fields .
properties
IUPAC Name |
8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAXKYOTPSFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192591 | |
Record name | Quinoline, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline | |
CAS RN |
394-68-3 | |
Record name | 8-Fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Fluoroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-FLUOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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